3-Amino-5-fluorobenzamide

Übersicht

Beschreibung

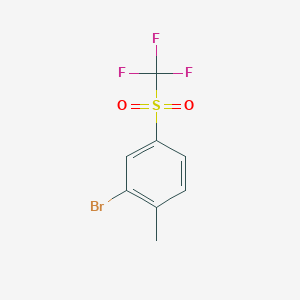

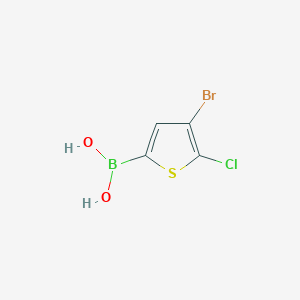

3-Amino-5-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It has a molecular weight of 154.14 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 3-Amino-5-fluorobenzamide is 1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Amino-5-fluorobenzamide is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

PET Imaging of σ Receptors

- Application in PET Imaging : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative of 3-Amino-5-fluorobenzamide, has been synthesized and shown to bind selectively to σ receptors. This compound has potential as a ligand for PET imaging of σ receptors in humans, offering insights into neuroreceptor dynamics (Shiue et al., 1997).

Biodistribution and Pharmacokinetics

- MRI Assessment of Derivatives : A fluorinated derivative of 3-Amino-5-fluorobenzamide was studied using MRI for its biodistribution and pharmacokinetics in tumor-bearing rats. The study found heterogeneous signal in adenocarcinoma, indicating challenges in tumor-specific delivery (Brix et al., 2005).

DNA Repair and Cellular Effects

- Role in DNA Repair : 3-Aminobenzamide, a compound related to 3-Amino-5-fluorobenzamide, has been used to investigate its role in DNA repair. Studies have shown paradoxical effects at different concentrations and suggest its cellular effects are complex, including stimulation of repair replication without increased excision of damaged sites (Cleaver et al., 1985).

Serotonin Receptor Imaging

- Serotonin Receptor Ligands : Research on compounds structurally related to 3-Amino-5-fluorobenzamide, specifically targeting serotonin-5HT2-receptors, has been conducted. These compounds show promise as tracers for γ-emission tomography and PET imaging, aiding in the study of neurological disorders (Mertens et al., 1994).

Cellular Metabolic Effects

- Metabolic Impact in Cells : Studies on derivatives of 3-Amino-5-fluorobenzamide have revealed significant effects on cellular metabolism. These include impacts on glucose metabolism, DNA synthesis, and cell viability, highlighting the broad scope of cellular processes influenced by these compounds (Milam & Cleaver, 1984).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of 3-Amino-5-fluorobenzamide is currently under investigation. It has been found to be structurally similar to rineterkib , which is an inhibitor of extracellular signal-regulated kinase (ERK) . ERK plays a crucial role in regulating cell processes such as proliferation, differentiation, and cell cycle progression.

Mode of Action

The exact mode of action of 3-Amino-5-fluorobenzamide is not yet fully understood. Given its structural similarity to Rineterkib, it may interact with its targets in a similar manner. Rineterkib inhibits ERK, thereby disrupting the signaling pathways that regulate cell processes .

Biochemical Pathways

Based on its potential target, it may influence the erk signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

It is known that the compound has a molecular weight of 15414 , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 3-Amino-5-fluorobenzamide’s action are currently under investigation. Given its potential inhibitory effect on ERK, it may influence cell proliferation, differentiation, and survival .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Amino-5-fluorobenzamide is not yet fully understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and efficacy. For instance, it is recommended that the compound be stored at a temperature of 2-8°C .

Eigenschaften

IUPAC Name |

3-amino-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBNJYARAWCSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676371 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036757-40-0 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)

![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)